molecular formula C10H13NO3 B2527084 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid CAS No. 103095-57-4

3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid

Cat. No. B2527084
CAS RN: 103095-57-4
M. Wt: 195.218
InChI Key: HOOAJZWFCABKPZ-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid is a chemical compound that can be associated with the family of hydroxybenzoic acids, which are known for their role in various biological and chemical processes. While the specific compound is not directly studied in the provided papers, insights can be drawn from closely related compounds and their behaviors.

Synthesis Analysis

The synthesis of compounds similar to this compound often involves methylation processes. For instance, the synthesis of 2,3,4-trimethoxybenzoic acid from 2,3,4-trihydroxybenzoic acid through methylation, hydrolysis, acidification, and purification is detailed, which could be analogous to the synthesis of the compound . The methylation step is critical and involves the use of dimethyl sulfate, suggesting a possible pathway for introducing the dimethylamino group into the hydroxybenzoic acid framework.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been studied using Density Functional Theory (DFT) calculations. For example, the molecular geometry and vibrational spectrum of 4-hydroxybenzoic acid were analyzed both theoretically and experimentally, providing insights into the conformations and stability of such compounds . The presence of hydrogen bonding, which is significant in the dimer forms, could also be relevant to the compound of interest, particularly in its interactions and molecular recognition processes.

Chemical Reactions Analysis

Chemical reactions involving hydroxybenzoic acid derivatives often include prototropic reactions, which can influence their spectral characteristics. A study on methyl p-dimethylaminobenzoate and its derivatives showed that these molecules can exist in neutral, mono-, and dicationic forms depending on the solvent and acid concentration, which is indicative of their reactivity and potential as acid fluorescence probes . This suggests that this compound may also undergo similar prototropic reactions, affecting its chemical behavior and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzoic acid derivatives can be deduced from their molecular structures and the interactions they undergo. For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid is stabilized by intermolecular hydrogen bonding, which could imply that this compound may also form stable hydrogen-bonded structures . Additionally, the spectroscopic characterization of related compounds provides valuable information on their absorption and fluorescence properties, which are essential for understanding their physical and chemical behavior .

Scientific Research Applications

Synthesis of Benzamidomethylparaben

Another significant research application involves the synthesis of (Benzoylamino)methyl 4-hydroxybenzoate, also known as “Benzamidomethylparaben.” This compound is produced from a reaction of 4-hydroxybenzoic acid with a dioxane suspension of (benzamidomethyl)triethylammonium chloride. The study provides insight into the behavior of the phenolic group in 4-hydroxybenzoic acid, which cannot be benzamidomethylated in aqueous media, demonstrating the compound's versatility in synthesis processes (Popovski & Mladenovska, 2010).

Cytotoxic Activity in Medical Research

Furthermore, 3-[(Dimethylamino)methyl]-4-hydroxybenzoic acid is involved in the creation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which have been tested for cytotoxic properties against various cancer cell lines. These derivatives exhibit potent cytotoxic activities, with some showing IC(50) values less than 10 nM. This research is significant in the field of cancer treatment, where new therapeutic options are constantly being explored (Deady et al., 2003).

properties

IUPAC Name

3-[(dimethylamino)methyl]-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11(2)6-8-5-7(10(13)14)3-4-9(8)12/h3-5,12H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOOAJZWFCABKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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